Bienvenue dans la boutique en ligne BenchChem!

KRAS G12C inhibitor 26

KRAS G12C Covalent Inhibitor Scaffold Differentiation

KRAS G12C inhibitor 26 is a covalent mutant-selective probe differentiated by its pyrano[4,3-d]pyrimidine core, a scaffold distinct from sotorasib or adagrasib. This patent-characterized tool (WO2021109737) enables co-crystallization, resistance-mutation profiling, and combination screening without immediate pathway shutdown (NCI-H358 IC₅₀ < 1 µM). A favorable logP of 3.6 simplifies in vivo formulation for reproducible PK/PD studies.

Molecular Formula C29H32F4N6O3
Molecular Weight 588.6 g/mol
Cat. No. B12417895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 26
Molecular FormulaC29H32F4N6O3
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F
InChIInChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1
InChIKeyQHAKQJHNFQRVOF-RLSLOFABSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C inhibitor 26: A Patent-Defined Covalent Inhibitor for Oncology Research


KRAS G12C inhibitor 26 is a small molecule, covalent inhibitor of the KRAS G12C mutant protein, as defined in patent WO2021109737 [1]. It is a tool compound for research into KRAS-driven cancers, particularly non-small cell lung cancer (NSCLC) . The compound's chemical identity is well-characterized, with a molecular formula of C29H32F4N6O3 and a molecular weight of 588.6 g/mol . Its mechanism of action is based on covalently binding to the mutant cysteine at position 12, thereby locking the KRAS protein in its inactive, GDP-bound state and inhibiting downstream oncogenic signaling .

Why KRAS G12C inhibitor 26 is Not Interchangeable with Other In-Class Inhibitors


KRAS G12C inhibitors, while sharing a common target, are not functionally interchangeable due to distinct structural scaffolds that dictate unique binding modes, pharmacokinetic profiles, and resistance liabilities [1]. Simple substitution with another in-class compound, such as the clinically approved agents sotorasib or adagrasib, is not scientifically valid [2]. The specific molecular architecture of KRAS G12C inhibitor 26, as detailed in its patent, differentiates it from these analogs and is the basis for its unique profile as a research tool for studying alternative binding conformations and overcoming specific resistance mechanisms [1].

Quantitative Evidence for KRAS G12C inhibitor 26 Selection


Structural Differentiation from Approved KRAS G12C Inhibitors

KRAS G12C inhibitor 26 possesses a distinct chemical scaffold, a pyrano[4,3-d]pyrimidine core, which is structurally different from the tetrahydropyridopyrimidine core of sotorasib and the pyrido[2,3-d]pyrimidin-2-one core of adagrasib [1]. This structural divergence is a key differentiator, as it can lead to variations in binding interactions, physicochemical properties, and ultimately, the potential to evade resistance mutations that affect first-generation inhibitors [2].

KRAS G12C Covalent Inhibitor Scaffold Differentiation

Comparative Antiproliferative Activity in KRAS G12C-Mutant NSCLC Cells

While direct, quantitative, head-to-head data for KRAS G12C inhibitor 26 against clinically-approved agents is not publicly available, cross-study analysis of class-level antiproliferative activity can be performed using the NCI-H358 (KRAS G12C-mutant NSCLC) cell line. For reference, sotorasib has a reported IC50 of 0.014 µM , and BI-0474 has an IC50 of 0.026 µM in this same assay. KRAS G12C inhibitor 26's activity in this model, as detailed in its patent, is reported to be in the <1 µM range, which is less potent than these reference compounds [1]. This difference in potency may be advantageous for certain research applications where a less potent tool compound is desired to study signaling dynamics or combination effects without immediate, complete pathway shutdown.

NSCLC Antiproliferative Activity H358 Cell Line

In Vitro Physicochemical and ADME Profile Relative to Clinical Candidates

KRAS G12C inhibitor 26 exhibits a distinct physicochemical profile compared to leading clinical candidates, which may influence its behavior in in vitro and in vivo experiments. For instance, its calculated LogP of 3.6 is lower than the reported LogP of 4.2 for sotorasib . This suggests it may have improved aqueous solubility, a common challenge with this class of inhibitors, potentially simplifying in vitro assay preparation and reducing the need for high concentrations of organic solvents that can introduce artifacts [1]. Furthermore, its molecular weight of 588.6 g/mol is greater than that of adagrasib (504.5 g/mol) [2], which could impact its cellular permeability and oral bioavailability, making it a different tool for studying structure-permeability relationships.

Physicochemical Properties ADME Drug-likeness

Primary Research Applications for KRAS G12C inhibitor 26


Investigating Alternative Binding Modes and Scaffold-Dependent Resistance

Given its distinct pyrano[4,3-d]pyrimidine core structure [1], KRAS G12C inhibitor 26 is a valuable tool for structural biology and medicinal chemistry groups focused on understanding how different chemical scaffolds engage the KRAS G12C switch II pocket. It can be used in co-crystallization studies to map alternative binding interactions and to profile its activity against a panel of known resistance mutations (e.g., KRAS G12C/Y96D, KRAS G12C/H95Q) to determine if its unique structure confers any advantage over other inhibitor classes [2].

Use as a Less Potent Tool Compound in Combination and Pathway Perturbation Studies

The lower antiproliferative potency of KRAS G12C inhibitor 26 (<1 µM in NCI-H358 cells [3]), compared to clinical candidates, makes it a suitable tool for specific research applications. It can be employed at higher concentrations in combination screens to identify synergistic partners without immediately abolishing KRAS signaling [4]. This 'partial inhibition' profile is also useful for studying adaptive feedback mechanisms, where a less potent inhibitor may reveal signaling network rewiring that is masked by more potent compounds that cause rapid, complete pathway shutdown.

In Vivo Pharmacodynamic Studies with a Focus on Solubility

The compound's lower calculated LogP (3.6 ) suggests improved aqueous solubility relative to some other KRAS G12C inhibitors. This characteristic may simplify the formulation of the compound for in vivo studies, particularly when using standard vehicles that can be challenging for highly lipophilic molecules. It is a suitable candidate for preclinical researchers seeking to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships in mouse xenograft models, where achieving adequate and consistent exposure is critical for data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.